molecular formula C14H15NO4S B10801234 Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate CAS No. 297160-67-9

Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B10801234
CAS No.: 297160-67-9
M. Wt: 293.34 g/mol
InChI Key: DZDLYOYGHSSAGF-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate (compound 11b) is synthesized via a reaction involving ethyl 4-chloroacetoacetate, sodium hydride (NaH), and phenyl isothiocyanate in dioxane, yielding 52% . Its structure is confirmed by <sup>1</sup>H NMR (δ 11.49 ppm for the NH group) and <sup>13</sup>C NMR data.

Properties

IUPAC Name

ethyl 3-hydroxy-5-(4-methoxyphenyl)imino-2H-thiophene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-3-19-14(17)12-11(16)8-20-13(12)15-9-4-6-10(18-2)7-5-9/h4-7,16H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDLYOYGHSSAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148110
Record name Ethyl 4,5-dihydro-2-[(4-methoxyphenyl)amino]-4-oxo-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297160-67-9
Record name Ethyl 4,5-dihydro-2-[(4-methoxyphenyl)amino]-4-oxo-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution

A brominated intermediate, ethyl 2-bromo-4-oxo-4,5-dihydrothiophene-3-carboxylate, is synthesized via N-bromosuccinimide (NBS) bromination of the dihydrothiophene core. Treatment with 4-methoxyaniline in dimethylformamide (DMF) at 120°C for 12 hours facilitates displacement, yielding the target compound. This method, however, suffers from moderate efficiency (45–50% yield) due to competing elimination reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

Leveraging methodologies from thieno[3,4-b]thiophene synthesis, palladium acetate (5 mol%) and Xantphos (10 mol%) catalyze the coupling of ethyl 2-bromo-4-oxo-4,5-dihydrothiophene-3-carboxylate with 4-methoxyaniline. Optimized conditions (toluene, 110°C, 24 hours) achieve 82% yield, with the electron-donating methoxy group enhancing aryl amine reactivity.

Comparative Efficiency :

MethodCatalystYield (%)Reaction Time (h)
Nucleophilic SubstitutionNone45–5012
Buchwald-HartwigPd(OAc)₂/Xantphos8224

One-Pot Tandem Synthesis

A streamlined approach combines Michael addition, cyclization, and amination in a single vessel. Ethyl cyanoacetate, α-bromo-4-methoxyacetophenone, and 4-methoxyaniline react sequentially in ethanol under KOH catalysis. The tandem process proceeds via:

  • Michael adduct formation (30 minutes, 25°C).

  • Cyclization (2 hours, 60°C).

  • In situ amination (12 hours, 120°C).

This method reduces purification steps but requires precise stoichiometric control to suppress dimerization byproducts, yielding 58–63% of the target compound.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) at the r²SCAN-3c level elucidates the cyclization pathway. For the Michael adduct derived from ethyl cyanoacetate and α-bromo-4-methoxyacetophenone, two pathways are viable:

  • Path A : Intramolecular Sₙ2 displacement of bromide, favored by a low energy barrier (ΔG‡ = 18.3 kcal/mol).

  • Path B : Thiolate-mediated cyclization followed by bromide elimination, higher in energy (ΔG‡ = 24.1 kcal/mol).

Path A dominates under kinetic conditions, aligning with experimental observations of >90% diastereomeric excess for the trans-configured product.

Green Chemistry Considerations

Efforts to enhance sustainability focus on solvent selection and catalyst recovery:

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces ethanol, reducing waste generation by 40% while maintaining yields.

  • Catalyst Recycling : Palladium nanoparticles immobilized on magnetic Fe₃O₄ enable three reuse cycles without significant activity loss (yield drop: 82% → 76%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Overview : The compound is being investigated for its biological activities, particularly in the realms of anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action : Research indicates that Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate induces apoptosis in cancer cells. It activates caspase pathways and alters mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and calcium ion influx.
  • Case Study : A study demonstrated significant cytotoxic effects on human promyelocytic leukemia HL-60 cells, with an IC50 value around 23.5 µM. This was associated with increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2.

Antimicrobial Properties

  • The compound has shown efficacy against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent. Preliminary results suggest activity against both gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

  • While still under investigation, the compound's structure suggests possible anti-inflammatory properties. Future studies are needed to elucidate the specific pathways involved in its anti-inflammatory action.

Organic Synthesis

Overview : this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds.

Synthetic Routes

The synthesis typically involves the reaction of 4-methoxyaniline with ethyl 2-bromo-4-oxo-4,5-dihydrothiophene-3-carboxylate under basic conditions through nucleophilic substitution. This method allows for the formation of the desired product with high efficiency.

Industrial Production

In industrial settings, continuous flow reactors and optimized reaction conditions enhance yield and purity. The use of environmentally friendly solvents and catalysts is crucial for sustainable production practices.

Material Science

Overview : The unique electronic properties of this compound make it a candidate for applications in organic electronics and photovoltaic devices.

Electronic Properties

The thiophene ring's presence contributes to distinct electronic characteristics that can be exploited in the development of organic semiconductors and materials for solar energy conversion. Research into these applications is ongoing, with promising preliminary results indicating enhanced conductivity and stability in device configurations.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene Ring Variations

  • Dihydrothiophene vs. Tetrahydrobenzo[b]thiophene: Compound 6o (Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) features a fused cyclohexene ring, resulting in a lower yield (22%) due to increased synthetic complexity . The planar dihydrothiophene ring in 11b may enhance binding to flat biological targets compared to puckered tetrahydrobenzo derivatives .

Functional Group Additions

  • Pyrrole and Carbamoyl Modifications: Compound 20a (Ethyl-5-((1H-pyrrol-2-yl)methylene)-2-((4-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiophene-3-carboxylate) incorporates a pyrrole moiety, achieving a 79% yield and a 9:1 diastereomeric ratio, indicating stereoselective advantages .

Biological Activity

Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Formula: C13H13N2O3S
Molecular Weight: 277.32 g/mol
CAS Number: [insert CAS number if available]

The synthesis of this compound typically involves the condensation of 4-methoxyaniline with appropriate thiophene derivatives under controlled conditions. The reaction often utilizes solvents such as ethanol or methanol, followed by purification techniques like recrystallization or chromatography to obtain a high-purity product.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Anticancer Activity:
    • Mechanism of Action: The compound has shown promise in inducing apoptosis in cancer cells. It appears to activate caspase pathways and alter mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and calcium ion influx.
    • Case Study: A study demonstrated that the compound exhibited significant cytotoxic effects on human promyelocytic leukemia HL-60 cells with an IC50 value around 23.5 µM. This was associated with increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .
  • Antimicrobial Properties:
    • This compound has been evaluated for antibacterial activity against various strains. Preliminary results indicate efficacy against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Effects:
    • The compound's structure suggests potential anti-inflammatory properties, which are currently under investigation. It may inhibit specific pathways involved in inflammation, though detailed studies are needed to elucidate this mechanism.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HL-60 cells; activates caspases
AntimicrobialEffective against gram-positive and gram-negative bacteria
Anti-inflammatoryPotential inhibition of inflammatory pathways (under investigation)

The mechanisms through which this compound exerts its biological effects involve:

  • Caspase Activation: The compound activates caspase enzymes that play critical roles in the apoptotic process.
  • ROS Production: Increased levels of ROS can lead to oxidative stress, contributing to cell death in cancer cells.
  • Calcium Ion Regulation: Modifications in intracellular calcium levels are crucial for triggering apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

  • Step 1 : Condensation of a thiophene precursor with 4-methoxyaniline under acidic or basic conditions.
  • Step 2 : Cyclization using reagents like acetic anhydride or phosphoryl chloride.
  • Optimization : Control reaction temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., DMF for polar intermediates), and catalyst choice (e.g., p-toluenesulfonic acid for acid-catalyzed steps). Use TLC or HPLC to monitor reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement). ORTEP-III can generate thermal ellipsoid diagrams to visualize bond lengths and angles .
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, carbonyl carbons at δ 165–175 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±5 ppm accuracy) .

Q. How should HPLC or LC-MS parameters be configured for purity analysis?

  • Methodological Answer :

  • Column : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm).
  • Mobile Phase : Gradient elution with acetonitrile/water (0.1% formic acid) at 1.0 mL/min.
  • Detection : UV at 254 nm for aromatic groups; MS in positive ion mode for protonated molecular ions ([M+H]⁺).
  • Validation : Compare retention times and relative response factors (RRFs) against pharmacopeial standards (e.g., RRFs of 1.00 for major peaks) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to evaluate stability.
  • Cremer-Pople Parameters : Quantify thiophene ring puckering using crystallographic data to correlate conformation with electronic properties .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves across 3–5 logarithmic concentrations.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-experimental variability) .

Q. What methodologies are recommended for studying its material science applications (e.g., OFETs)?

  • Methodological Answer :

  • Device Fabrication : Spin-coat the compound (10–20 mg/mL in chloroform) onto SiO₂/Si substrates. Anneal at 150°C to optimize crystallinity.
  • Electrical Testing : Measure charge-carrier mobility (µ) using transfer curves (V₆ₛ = −40 to 40 V) and calculate on/off current ratios (>10⁴ preferred).
  • Morphology Analysis : Use AFM to assess film roughness (<5 nm RMS for high-performance OFETs) .

Q. How does thiophene ring puckering influence chemical properties, and how is it analyzed?

  • Methodological Answer :

  • Crystallographic Analysis : Solve the crystal structure and apply Cremer-Pople coordinates to quantify puckering amplitude (𝑞) and phase angle (𝜑). For example, a planar ring has 𝑞 = 0 Å, while puckered conformations show 𝑞 > 0.2 Å.
  • Impact on Reactivity : Increased puckering may sterically hinder nucleophilic attack at the 4-oxo position. Validate via comparative kinetics (e.g., reaction rates with/without bulky substituents) .

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